molecular formula C22H24FN5O2 B2590534 2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034445-18-4

2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone

Cat. No. B2590534
CAS RN: 2034445-18-4
M. Wt: 409.465
InChI Key: GFWVXNUCHLLYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24FN5O2 and its molecular weight is 409.465. The purity is usually 95%.
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Scientific Research Applications

Novel Psychoactive Substances and Metabolism

  • Research on new psychoactive substances, including various piperazines and cathinones, has been growing due to their emergence on the drug scene. These substances are often marketed as "bath salts," "plant food," or "research chemical powders" and have been the subject of toxicological and pharmacological studies to understand their prevalence, metabolism, and effects on the human body. For instance, studies have identified the presence of new psychoactive substances in hair samples, revealing their widespread use and the necessity for advanced screening procedures in clinical and forensic toxicology (Rust et al., 2012).

Analytical Techniques for Substance Identification

  • The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial in identifying and characterizing novel compounds and their metabolites in biological samples. This advancement aids in the forensic and clinical investigation of intoxications caused by new psychoactive substances, allowing for precise identification and quantification of these compounds (Papa et al., 2019).

Drug Metabolism and Pharmacokinetics

  • Studies on the metabolism and pharmacokinetics of compounds, such as those related to the orexin receptor antagonists and peptidase deformylase inhibitors, provide insights into their disposition, metabolic pathways, and elimination. Such research is vital for understanding the bioavailability, efficacy, and safety of new therapeutic agents (Renzulli et al., 2011; Mamaril-Fishman et al., 2014).

Environmental and Human Health Studies

  • Environmental studies and investigations into human exposure to various substances, including brominated flame retardants and other potentially hazardous chemicals, are crucial for assessing public health risks. Such research helps in understanding the accumulation of these substances in human tissues and their potential health effects (Zhou et al., 2014).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c23-17-6-2-4-8-19(17)30-15-20(29)26-11-13-27(14-12-26)22-21-16-5-1-3-7-18(16)25-28(21)10-9-24-22/h2,4,6,8-10H,1,3,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWVXNUCHLLYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.